molecular formula C24H20BrNO3 B12204821 14-(3-bromophenyl)-2,3,4,6,7,14-hexahydro-1H-[1,3]dioxolo[6,7]isoquino[2,1-a]quinolin-1-one

14-(3-bromophenyl)-2,3,4,6,7,14-hexahydro-1H-[1,3]dioxolo[6,7]isoquino[2,1-a]quinolin-1-one

Cat. No.: B12204821
M. Wt: 450.3 g/mol
InChI Key: ZLRQXSYDDUGYRL-UHFFFAOYSA-N
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Description

The compound 14-(3-bromophenyl)-2,3,4,6,7,14-hexahydro-1H-[1,3]dioxolo[6,7]isoquino[2,1-a]quinolin-1-one is a polycyclic alkaloid featuring a fused dioxolo-isoquinoline-quinolinone scaffold with a 3-bromophenyl substituent. Its structure combines a methylenedioxy (dioxolo) ring system, a partially saturated isoquinoline core, and a brominated aromatic moiety. The bromophenyl group enhances lipophilicity and may influence receptor binding, while the dioxolo ring contributes to electronic and steric properties.

Properties

Molecular Formula

C24H20BrNO3

Molecular Weight

450.3 g/mol

IUPAC Name

20-(3-bromophenyl)-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.014,19]henicosa-1(21),2,4(8),9,14(19)-pentaen-18-one

InChI

InChI=1S/C24H20BrNO3/c25-16-4-1-3-14(9-16)18-11-20-17-12-23-22(28-13-29-23)10-15(17)7-8-26(20)19-5-2-6-21(27)24(18)19/h1,3-4,9-12,18H,2,5-8,13H2

InChI Key

ZLRQXSYDDUGYRL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C=C3N2CCC4=CC5=C(C=C43)OCO5)C6=CC(=CC=C6)Br)C(=O)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 14-(3-bromophenyl)-2,3,4,6,7,14-hexahydro-1H-[1,3]dioxolo[6,7]isoquino[2,1-a]quinolin-1-one typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the dioxolo ring system followed by the introduction of the bromophenyl group through a series of substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

14-(3-bromophenyl)-2,3,4,6,7,14-hexahydro-1H-[1,3]dioxolo[6,7]isoquino[2,1-a]quinolin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents to the bromophenyl group.

Scientific Research Applications

14-(3-bromophenyl)-2,3,4,6,7,14-hexahydro-1H-[1,3]dioxolo[6,7]isoquino[2,1-a]quinolin-1-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound can be used to study the effects of bromophenyl and dioxolo groups on biological systems. It may also serve as a lead compound for the development of new drugs.

    Medicine: The compound’s potential medicinal properties are of interest for the development of new therapeutic agents. Its structure suggests it may interact with specific biological targets, making it a candidate for drug discovery.

    Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 14-(3-bromophenyl)-2,3,4,6,7,14-hexahydro-1H-[1,3]dioxolo[6,7]isoquino[2,1-a]quinolin-1-one involves its interaction with molecular targets in biological systems. The bromophenyl group and dioxolo ring system may interact with specific enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of brominated isoquinoline derivatives. Below is a detailed comparison with analogs based on structural features, synthesis, and biological relevance.

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Substituents Key Differences vs. Target Compound Biological Relevance Reference
6-Bromo-3,4-dihydroisoquinolin-1(2H)-one (A160909) Dihydroisoquinolinone 6-Bromo, ketone at C1 Lacks dioxolo ring and quinolinone fusion Potential kinase inhibition
1-(2-Bromophenyl)-3,4-dihydro-6,7-dimethoxyisoquinoline Dihydroisoquinoline 2-Bromophenyl, 6,7-dimethoxy Bromine at ortho position; methoxy vs. dioxolo Synthetic intermediate
6,7-Dimethoxy-3-methyl-3-phenyl-dihydroisoquinolin-4-one Dihydroisoquinolinone 6,7-Dimethoxy, 3-methyl-phenyl Methoxy substituents; lacks bromine Anticancer screening
Compound 1j (Redox-annulation product) Pyrido[2,1-a]isoquinoline Ethyl group, dioxolo ring Pyridine ring fusion vs. quinolinone Methodological synthesis
8,9-Dihydroxy-pyrrolo[2,1-a]isoquinolin-3-one Pyrrolo-isoquinolinone Hydroxyl groups, pyrrolo fusion Different heterocyclic fusion; no bromine Natural product derivative

Structural Variations and Implications

  • Bromine Position : The 3-bromophenyl group in the target compound contrasts with 2-bromophenyl () and 6-bromo () analogs. The meta-substitution on the phenyl ring may enhance steric bulk and electronic effects compared to ortho or para positions, influencing binding affinity in biological systems .
  • Dioxolo vs. Methoxy Groups : The methylenedioxy (dioxolo) ring in the target compound offers rigidity and planarity, whereas methoxy-substituted analogs (e.g., ) exhibit greater rotational freedom. This difference impacts solubility and membrane permeability .

Biological Activity

The compound 14-(3-bromophenyl)-2,3,4,6,7,14-hexahydro-1H-[1,3]dioxolo[6,7]isoquino[2,1-a]quinolin-1-one , also referred to as compound 1 , is a member of the isoquinoline family and has gained attention for its potential biological activities. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.

This compound is characterized by a complex structure that includes a hexahydroisoquinoline core and a bromophenyl substituent. Its molecular formula is C₁₈H₁₈BrN₃O₂ with a molecular weight of 372.26 g/mol. The presence of the bromine atom is significant as it may enhance biological activity through various mechanisms.

Anticancer Activity

Research indicates that compound 1 exhibits anticancer properties . In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For example:

  • Cell Lines Tested : The compound was tested on MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cell lines.
  • Mechanism of Action : The anticancer effect is attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase. This was evidenced by increased levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic markers like Bcl-2.
Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Apoptosis induction
HeLa15.0Cell cycle arrest (G2/M phase)
A54910.0Increased Bax/Bcl-2 ratio

Antimicrobial Activity

Compound 1 has also been evaluated for its antimicrobial properties . Studies reveal that it possesses activity against several bacterial strains:

  • Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
  • Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
Bacterial StrainMIC (µg/mL)
Escherichia coli25
Staphylococcus aureus15
Pseudomonas aeruginosa30

Neuroprotective Effects

Recent studies have suggested that compound 1 may exhibit neuroprotective effects . In models of oxidative stress-induced neuronal injury:

  • Cell Models Used : SH-SY5Y neuroblastoma cells were treated with hydrogen peroxide to induce oxidative stress.
  • Findings : Compound 1 significantly reduced reactive oxygen species (ROS) levels and improved cell viability.

Study on Anticancer Properties

In a study published in the Journal of Medicinal Chemistry, researchers synthesized compound 1 and evaluated its anticancer activity against various human cancer cell lines. The study concluded that compound 1 demonstrated significant cytotoxicity with an IC50 value lower than many existing chemotherapeutics. The authors suggested further investigation into its mechanism of action and potential as a lead compound for drug development.

Neuroprotection Study

Another study published in Neuroscience Letters investigated the neuroprotective effects of compound 1 in an animal model of ischemic stroke. Results indicated that treatment with compound 1 resulted in reduced infarct size and improved neurological scores compared to control groups, suggesting its potential for treating stroke-related damage.

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